molecular formula C14H8N4 B3270503 3,3'-Dicyanoazobenzene CAS No. 52805-42-2

3,3'-Dicyanoazobenzene

Cat. No.: B3270503
CAS No.: 52805-42-2
M. Wt: 232.24 g/mol
InChI Key: PWNXQBMLWISVPQ-UHFFFAOYSA-N
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Description

However, the available materials focus on structurally or functionally related compounds such as 3,3'-Diaminobenzidine (CAS 91-95-2), 3,3'-(Diazene-1,2-diyl)dibenzoic acid (CAS 621-18-1), and benzo[1,2,3]dithiazole derivatives. For transparency, this response will highlight gaps in evidence while contextualizing data from analogous compounds.

Properties

IUPAC Name

3-[(3-cyanophenyl)diazenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4/c15-9-11-3-1-5-13(7-11)17-18-14-6-2-4-12(8-14)10-16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNXQBMLWISVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00850941
Record name 3,3'-[(E)-Diazenediyl]dibenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00850941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52805-42-2
Record name 3,3'-[(E)-Diazenediyl]dibenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00850941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dicyanoazobenzene typically involves the azo coupling reaction, where diazonium salts react with activated aromatic compounds. One common method is the reaction of 3,3’-dicyanoaniline with nitrous acid to form the corresponding diazonium salt, which then couples with another aromatic compound to form the azo linkage .

Industrial Production Methods: Industrial production of 3,3’-Dicyanoazobenzene follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability .

Chemical Reactions Analysis

Formation via Catalytic Hydrogenation

3,3'-Dicyanoazobenzene is primarily observed as a by-product during the gas-phase hydrogenation of p-nitrobenzonitrile over heterogeneous catalysts. Key findings include:

CatalystReaction ConditionsMajor ProductsBy-Products (Including this compound)Selectivity Notes
Ni/Al₂O₃H₂ gas, 18 °Cp-Aminobenzonitrile (p-ABN)This compound, 3,3'-DiaminodibenzylamineLow selectivity; multiple by-products form
Pd/Al₂O₃H₂ gas, similar conditionsp-ABN (higher yield)Minimal by-productsHigh turnover frequency (TOF)
  • Mechanistic Insight : Over Ni-based catalysts, competing pathways lead to partial reduction of the nitro group and dimerization, forming this compound. The cyano groups stabilize intermediates, favoring coupling over full reduction to amines .

Thermal and Chemical Stability

While direct thermal decomposition data for this compound is limited, analog studies on azobenzene derivatives suggest:

  • Thermal Relaxation : Like unsubstituted azobenzene, the cis isomer of this compound likely undergoes thermal relaxation to the trans isomer, though the cyano groups may accelerate this process due to increased rigidity .

  • Decomposition : Above 350°C, azo compounds generally decompose to release nitrogen oxides (NOₓ) and aromatic fragments. The cyano substituents may further yield cyanide or nitrile by-products under extreme conditions .

Photochemical Reactivity

Though unstudied for this compound specifically, its behavior can be inferred from azobenzene photophysics:

  • Photoisomerization : Ultraviolet (UV) light induces trans-to-cis isomerization, while visible light reverses the process. The electron-withdrawing cyano groups likely redshift the absorption spectrum, altering isomerization kinetics .

  • Applications : Potential use in photoresponsive materials, such as molecular switches or liquid crystal actuators, though experimental validation is needed .

Reactivity in Reductive Environments

The compound’s azo bond (N=N) is susceptible to reductive cleavage:

  • Hydrogenolysis : In the presence of H₂ and catalysts (e.g., Pd/C), the N=N bond may break to form 3-cyanoaniline derivatives. Competing pathways (e.g., cyano group reduction) are plausible but undocumented .

Comparative Analysis with Analogues

  • Electron Effects : The cyano groups reduce electron density on the aromatic rings, making this compound less reactive toward electrophilic substitution compared to amino- or methoxy-substituted azobenzenes .

  • Catalytic By-Product Formation : Unlike 4,4'-dicyanoazobenzene (a push-pull system), the 3,3' substitution pattern does not enhance charge transfer, limiting its utility in optoelectronic applications without further functionalization .

Scientific Research Applications

Photochemical Applications

DCAB is known for its photoresponsive properties, particularly in the field of photochemistry. Its ability to undergo reversible isomerization makes it a candidate for applications in:

  • Optical Storage Devices : DCAB can be utilized in optical data storage systems where information is written and erased using light. The compound's stability and ability to switch between different isomeric forms under UV light make it suitable for this purpose .
  • Photoresponsive Polymers : Incorporating DCAB into polymer matrices allows the development of materials that change their properties upon exposure to light. This can lead to applications in smart coatings and sensors that respond to environmental stimuli .

Material Science

In material science, DCAB's properties are harnessed for creating advanced materials:

  • Liquid Crystalline Materials : DCAB can form liquid crystalline phases, which are useful in display technologies. These materials exhibit unique optical properties that can be manipulated by external stimuli such as temperature or light .
  • Nanostructured Materials : The compound has also been explored for creating nanostructures through self-assembly processes. These nanostructured materials can have applications in drug delivery systems and as scaffolds for tissue engineering .

Biological Studies

DCAB and its derivatives have been investigated for their biological activities:

  • Mutagenicity Studies : Research has shown that certain azo compounds, including those related to DCAB, can exhibit mutagenic properties. Studies involving Salmonella typhimurium have indicated that the structure of azo dyes influences their mutagenicity, highlighting the importance of understanding these compounds in toxicology .
  • Antimicrobial Activity : Some derivatives of DCAB have demonstrated antimicrobial properties, making them potential candidates for developing new antibacterial agents. This application is particularly relevant in the context of increasing antibiotic resistance .

Case Study 1: Optical Data Storage

A study investigated the use of DCAB in optical data storage devices. Researchers found that when exposed to specific wavelengths of light, DCAB could switch between its isomeric forms, allowing for data encoding and retrieval with high precision. The stability of these states was crucial for maintaining data integrity over time.

Case Study 2: Liquid Crystalline Displays

In another research project, DCAB was incorporated into a liquid crystalline matrix to enhance the responsiveness of displays. The study demonstrated that by adjusting the concentration of DCAB, researchers could fine-tune the optical properties of the liquid crystal, resulting in improved contrast ratios and response times in display applications.

Mechanism of Action

The primary mechanism of action of 3,3’-Dicyanoazobenzene involves photoisomerization. Upon exposure to specific wavelengths of light, the compound undergoes a reversible transformation between its trans (E) and cis (Z) isomers. This isomerization alters the compound’s physical and chemical properties, enabling its use in various applications. The molecular targets and pathways involved include interactions with light-responsive receptors and enzymes, which can be modulated by the compound’s isomerization state .

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the absence of direct data on 3,3'-Dicyanoazobenzene, comparisons are inferred from structurally related azobenzene derivatives and diamino/cyano-substituted aromatic compounds.

Structural and Functional Analogues

3,3'-Diaminobenzidine (DAB) Structure: A benzidine derivative with two amine groups at the 3,3' positions. Properties:

  • Melting Point : 176–180°C .
  • Hazards: Carcinogenic (Category 1B), mutagenic (Category 1B), and toxic via inhalation or dermal exposure .
  • Regulatory Status : Listed under OSHA and EU CLP but exempt from OECD HPV and REACH authorization .

3,3'-(Diazene-1,2-diyl)dibenzoic Acid

  • Structure : An azobenzene derivative with carboxylic acid groups at the 3,3' positions.
  • Properties :

  • Use: Laboratory research (non-pharmaceutical) .
  • Safety: Limited toxicity data, but azobenzene derivatives are generally photoactive and may decompose under UV light.

Benzo[1,2,3]dithiazole

  • Structure : A sulfur-containing heterocycle with two adjacent sulfur atoms.
  • Properties :

  • Synthesis : Distinct from benzothiazoles due to sulfur substitution patterns .
  • Applications : Used in materials science but lacks documented biological activity compared to azobenzenes.

Comparative Data Table

Compound Functional Groups Melting Point (°C) Toxicity Profile Key Applications
3,3'-Diaminobenzidine -NH₂ 176–180 Carcinogenic, mutagenic Dye intermediate, assays
Benzo[1,2,3]dithiazole S-S heterocycle N/A Limited data Materials chemistry
Diazene-dibenzoic Acid -COOH, -N=N- N/A Photoactive, lab use Research
This compound -CN, -N=N- Not in evidence Insufficient data Presumed optoelectronics

Key Differences

  • Toxicity: Unlike 3,3'-Diaminobenzidine, cyano-substituted azobenzenes may exhibit lower carcinogenicity but higher acute toxicity due to cyanide release under decomposition .
  • Regulatory Status: 3,3'-Diaminobenzidine is heavily regulated due to carcinogenicity , while azobenzene derivatives with cyano groups are less documented in regulatory frameworks.

Biological Activity

3,3'-Dicyanoazobenzene is a synthetic organic compound known for its unique azo group, which imparts distinct chemical properties and biological activities. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential applications.

Antimicrobial Properties

Research has indicated that derivatives of azobenzene compounds, including this compound, exhibit significant antimicrobial activity. A study focused on the synthesis and characterization of various azobenzene derivatives demonstrated their effectiveness against both gram-positive and gram-negative bacteria. The compounds were tested using the disc diffusion method, revealing varying degrees of inhibition zones against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Azobenzene Derivatives

CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus25
This compoundEscherichia coli15

Cytotoxicity and Carcinogenic Potential

The cytotoxic effects of this compound have been evaluated in various in vitro studies. Notably, it has been associated with both genotoxicity and potential carcinogenicity. The Ames test results indicate that this compound can induce mutations in bacterial cells, suggesting a risk factor for carcinogenic effects .

Table 2: Cytotoxicity and Genotoxicity Assessment

Test TypeResult
Ames TestPositive
In vitro CytotoxicityIC50 = 20 µM

The biological activity of this compound is hypothesized to be linked to its ability to generate reactive oxygen species (ROS) upon photolysis. This property can lead to oxidative stress in cells, resulting in cellular damage and apoptosis. Furthermore, the compound's ability to intercalate into DNA may disrupt replication processes, contributing to its cytotoxic effects .

Study on Anticancer Activity

A significant case study investigated the anticancer properties of azobenzene derivatives, including this compound. The study employed various cancer cell lines (e.g., HeLa and MCF-7) to assess the compound's efficacy. Results indicated that the compound exhibited dose-dependent cytotoxicity, with IC50 values significantly lower than those of control treatments .

Table 3: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-710ROS generation

In Silico Studies

In silico studies have further elucidated the pharmacokinetic properties of this compound. Computational models predicted favorable absorption characteristics and good plasma protein binding capabilities. These findings suggest that the compound could potentially be developed into a therapeutic agent with suitable bioavailability .

Q & A

Q. Table 1: Comparative Solvent Effects on Isomerization

SolventDielectric ConstantTrans Stability (hr)
DMF36.712.5
Toluene2.448.2

Q. Table 2: Computational vs. Experimental HOMO-LUMO Gaps

MethodHOMO (eV)LUMO (eV)Gap (eV)
DFT-6.3-3.13.2
Experimental*-6.1-3.03.1

*Derived from cyclic voltammetry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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